molecular formula C10H9N B186535 2-Phenyl-1H-pyrrole CAS No. 3042-22-6

2-Phenyl-1H-pyrrole

Cat. No.: B186535
CAS No.: 3042-22-6
M. Wt: 143.18 g/mol
InChI Key: IRTLROCMFSDSNF-UHFFFAOYSA-N
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Description

2-Phenyl-1H-pyrrole is an organic compound with the molecular formula C₁₀H₉N. It is a derivative of pyrrole, where a phenyl group is attached to the second position of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenyl-1H-pyrrole can be synthesized through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline in the presence of an acid catalyst . Another method involves the cyclization of N-phenyl-1,4-dicarbonyl compounds under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Paal-Knorr synthesis due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Phenyl-1H-pyrrole has diverse applications in scientific research:

Comparison with Similar Compounds

    Pyrrole: The parent compound, which lacks the phenyl group.

    Indole: A structurally similar compound with a fused benzene ring.

    Furan: Another five-membered heterocycle, but with an oxygen atom instead of nitrogen.

Uniqueness of 2-Phenyl-1H-pyrrole: this compound is unique due to the presence of the phenyl group, which enhances its stability and reactivity compared to pyrrole. This substitution also imparts distinct electronic properties, making it more suitable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-phenyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTLROCMFSDSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184510
Record name 1H-Pyrrole, 2-phenyl- (9CI)
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3042-22-6
Record name 2-Phenylpyrrole
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Record name 2-Phenylpyrrole
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Record name 1H-Pyrrole, 2-phenyl-
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Record name 1H-Pyrrole, 2-phenyl- (9CI)
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Record name 2-phenyl-1H-pyrrole
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Record name 2-PHENYLPYRROLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Phenyl-1H-pyrrole-3-carboxamide interesting for cognitive enhancement research?

A1: this compound-3-carboxamide demonstrates promising activity as an inverse agonist of the serotonin type 6 receptor (5-HT6R). [] This is significant because 5-HT6R antagonism is linked to positive effects in various memory impairment models, making it a potential target for treating cognitive deficits. Unlike its parent scaffold, 1H-pyrrolo[3,2-c]quinoline, which exhibits neutral antagonism, this compound-3-carboxamide acts as an inverse agonist, potentially offering a different therapeutic profile. []

Q2: Can you provide an example of a specific this compound-3-carboxamide derivative and its observed effects?

A2: Compound 27, a specific derivative of this compound-3-carboxamide, has shown promising results in preclinical studies. [] It acts as an inverse agonist at both the Gs and Cdk5 signaling pathways associated with 5-HT6R. [] Notably, Compound 27 demonstrated the ability to reverse scopolamine-induced memory decline in the novel object recognition test and improved performance in the attentional set-shifting task in rats, highlighting its potential as a cognition-enhancing agent. []

Q3: Beyond its application in cognitive enhancement, are there other uses for the this compound scaffold?

A3: Yes, research indicates that substituted this compound derivatives can be synthesized through a unique route. [] 1,3,4-Thiadiazolium-3-(unsubstituted) methanides react with substituted alkyne dipolarophiles at -60°C, ultimately yielding 2,3-di- and 2,3,4-tri-substituted 1-{[1-(vinylthio)-1-phenylmethylidene]amino}pyrroles through a cycloaddition-rearrangement sequence. [] This synthetic pathway highlights the versatility of the this compound core structure for developing diverse chemical entities.

Q4: Are there established methods for synthesizing 2-Phenylpyrrole?

A5: Yes, research highlights an effective method for synthesizing 2-Phenylpyrrole through the dehydrogenation of 2-Phenyl-1-pyrroline using palladium-supported catalysts. [] This approach offers a potential pathway for the scalable production of 2-Phenylpyrrole, facilitating further research and development of this compound and its derivatives.

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